molecular formula C13H10ClNO3 B6390176 5-(4-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid CAS No. 1262006-26-7

5-(4-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6390176
CAS No.: 1262006-26-7
M. Wt: 263.67 g/mol
InChI Key: HUHLQMXMEVWKNJ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid: is an organic compound that belongs to the class of hydroxyisonicotinic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chloro-2-methylphenol to form 4-chloro-2-methyl-5-nitrophenol. This intermediate is then subjected to reduction to yield 4-chloro-2-methyl-5-aminophenol. The final step involves the condensation of 4-chloro-2-methyl-5-aminophenol with isonicotinic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro group (if present in intermediates), converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving hydroxyisonicotinic acids.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory and antimicrobial agents.

Industry: In the material science industry, it can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chloro and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 4-Chloro-2-methylphenol
  • 4-Chloro-2-methylphenoxyacetic acid
  • 4-Chloro-2-methyl-5-nitrophenol

Comparison:

  • 4-Chloro-2-methylphenol lacks the isonicotinic acid moiety, making it less versatile in terms of chemical reactivity and applications.
  • 4-Chloro-2-methylphenoxyacetic acid has a similar chloro and methyl substitution pattern but differs in the presence of the phenoxyacetic acid group, which alters its chemical properties and applications.
  • 4-Chloro-2-methyl-5-nitrophenol is an intermediate in the synthesis of the target compound and has different reactivity due to the presence of the nitro group.

The uniqueness of 5-(4-Chloro-2-methylphenyl)-2-hydroxyisonicotinic acid lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-4-8(14)2-3-9(7)11-6-15-12(16)5-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHLQMXMEVWKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687649
Record name 5-(4-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-26-7
Record name 5-(4-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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